molecular formula C7H5NO2 B1209928 苯并[d]异噁唑-3-醇 CAS No. 21725-69-9

苯并[d]异噁唑-3-醇

货号 B1209928
CAS 编号: 21725-69-9
分子量: 135.12 g/mol
InChI 键: QLDQYRDCPNBPII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]isoxazol-3-ol belongs to the class of organic compounds known as benzisoxazolones . These are aromatic compounds containing a benzene ring fused to an isoxazolone moiety . It is a benzisoxazole with a molecular formula of C7H5NO2 and a molecular weight of 135.12 g/mol .


Molecular Structure Analysis

The molecular structure of Benzo[d]isoxazol-3-ol is characterized by a benzene ring fused to an isoxazolone moiety . The IUPAC name is 1,2-benzoxazol-3-one and its SMILES notation is C1=CC=C2C(=C1)C(=O)NO2 .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including Benzo[d]isoxazol-3-ol, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

Benzo[d]isoxazol-3-ol has a melting point of 140-142°C and a density of 1.323±0.06 g/cm3 . It is typically stored at 2-8°C .

科学研究应用

Proteomics Research

“Benzo[d]isoxazol-3-ol” is used as a specialty product in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure and function, protein-protein interactions, and cell signaling pathways.

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . “Benzo[d]isoxazol-3-ol” being an isoxazole derivative, could potentially be used in the development of new drugs.

Anticancer Research

Functionalized isoxazole scaffolds, which would include “Benzo[d]isoxazol-3-ol”, show different biological activities such as anticancer . This compound could be used in the research and development of new anticancer drugs.

HDAC Inhibitors

Isoxazole scaffolds have been found to act as potential HDAC inhibitors . HDACs, or Histone Deacetylases, are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone. Their inhibition can result in the slowing of cancer cell growth.

Antioxidant Research

Isoxazole scaffolds have also been found to exhibit antioxidant activity . “Benzo[d]isoxazol-3-ol” could potentially be used in the research of new antioxidants.

Antibacterial and Antimicrobial Research

Isoxazole scaffolds have been found to exhibit antibacterial and antimicrobial activity . “Benzo[d]isoxazol-3-ol” could potentially be used in the research and development of new antibacterial and antimicrobial agents.

Synthetic Routes

“Benzo[d]isoxazol-3-ol” could be used in the development of alternate metal-free synthetic routes for the synthesis of isoxazoles . This could potentially lead to more eco-friendly synthetic strategies.

D-amino-acid Oxidase Inhibition

“Benzo[d]isoxazol-3-ol” has been found to inhibit D-amino-acid oxidase with an IC50 of 1.88 µM (pig) . D-amino-acid oxidase is an enzyme that is involved in the metabolism of D-amino acids, and its inhibition could have potential therapeutic applications.

安全和危害

Benzo[d]isoxazol-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

未来方向

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . It is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .

属性

IUPAC Name

1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDQYRDCPNBPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176116
Record name 1,2-Benzisoxazol-3-ol (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isoxazol-3-ol

CAS RN

21725-69-9
Record name 1,2-Benzisoxazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21725-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisoxazol-3(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021725699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisoxazol-3-ol (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[d]isoxazol-3-ol
Reactant of Route 2
Benzo[d]isoxazol-3-ol
Reactant of Route 3
Benzo[d]isoxazol-3-ol
Reactant of Route 4
Benzo[d]isoxazol-3-ol
Reactant of Route 5
Benzo[d]isoxazol-3-ol
Reactant of Route 6
Benzo[d]isoxazol-3-ol

Q & A

Q1: What is the mechanism of action of Benzo[d]isoxazol-3-ol?

A1: Benzo[d]isoxazol-3-ol (also known as 5-chloro-benzo[d]isoxazol-3-ol or CBIO) acts as a potent D-amino acid oxidase (DAAO) inhibitor. [] DAAO is an enzyme that breaks down D-amino acids, including D-serine, a co-agonist of NMDA receptors. By inhibiting DAAO, CBIO prevents the degradation of D-serine, leading to increased D-serine levels. This increase in D-serine can enhance NMDA receptor function. [, , ]

Q2: How effective is CBIO in increasing D-serine levels compared to D-alanine levels?

A2: Research in baboons shows that while CBIO enhances plasma D-alanine levels when co-administered with D-alanine, it has minimal effect on D-alanine levels in cerebrospinal fluid. [] This suggests that the effectiveness of CBIO in increasing D-amino acid levels might vary depending on the specific D-amino acid and the biological compartment in question.

Q3: What is the significance of increasing D-serine levels in the brain?

A3: NMDA receptors play a crucial role in learning, memory, and cognition. [] Hypofunction of NMDA receptors, potentially linked to reduced D-serine levels, has been implicated in the pathophysiology of schizophrenia. [, ] Increasing D-serine levels through DAAO inhibition, like with CBIO, could potentially improve NMDA receptor function and offer therapeutic benefits in conditions like schizophrenia. [, , ]

Q4: What are the potential applications of CBIO in treating neurological disorders?

A4: Given its ability to inhibit DAAO and increase D-serine levels, CBIO has been investigated as a potential therapeutic agent for various neurological and psychiatric disorders. These include:

  • Schizophrenia: CBIO could enhance the efficacy of D-serine as an add-on therapy for schizophrenia by increasing its bioavailability and reducing the required dose. [, ]
  • Cognitive Impairment: By increasing D-serine levels and enhancing NMDA receptor function, CBIO might have potential for improving cognitive function in conditions associated with NMDA receptor hypofunction. []
  • Neuropathic Pain: Research suggests that spinal DAAO contributes to bone cancer pain. [] DAAO inhibitors like CBIO could potentially offer a novel approach to managing pain in such conditions.

Q5: Does inhibiting DAAO with compounds like CBIO only impact D-serine levels in the brain?

A5: Research indicates that the effects of DAAO inhibition on D-serine levels might be region-specific. While DAAO inhibition doesn't seem to significantly alter D-serine levels in the rat and mice frontal cortex, it does increase D-serine levels in the cerebellum. [] This highlights the complex relationship between DAAO activity, D-serine levels, and brain region.

Q6: Are there any in vivo studies demonstrating the efficacy of CBIO in animal models of neurological disorders?

A6: Yes, studies in mice have shown that co-administration of CBIO with D-alanine attenuates prepulse inhibition deficits induced by the NMDA receptor antagonist dizocilpine. [] This suggests that CBIO, by enhancing D-alanine bioavailability, can improve NMDA receptor function in vivo and potentially alleviate some behavioral deficits associated with NMDA receptor hypofunction. []

Q7: Has CBIO been tested in clinical trials for any of these potential applications?

A7: While preclinical studies have shown promising results, the information provided in the abstracts doesn't mention any completed or ongoing clinical trials for CBIO. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q8: Are there other benzo[d]isoxazol-3-ol derivatives being investigated as DAAO inhibitors?

A8: Yes, research has explored the synthesis and evaluation of various benzo[d]isoxazol-3-ol derivatives as DAAO inhibitors. [] This line of research aims to identify compounds with improved potency, selectivity, and pharmacokinetic properties compared to the parent compound, CBIO.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。